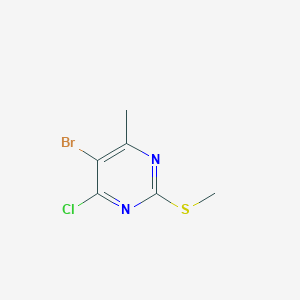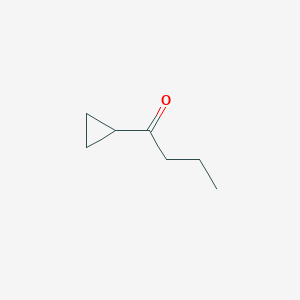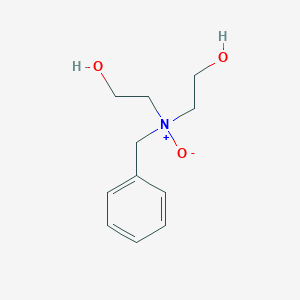
Ácido 5-Acetil-1,3-dimetilbarbitúrico
Descripción general
Descripción
5-Acetyl-1,3-dimethylbarbituric acid is a derivative of barbituric acid, a heterocyclic compound known for its diverse pharmacological and biological applications. This compound is characterized by the presence of an acetyl group at the 5-position and two methyl groups at the 1 and 3 positions on the barbituric acid ring. It is a white to light yellow crystalline solid with a molecular formula of C8H10N2O4 and a molecular weight of 198.18 g/mol .
Aplicaciones Científicas De Investigación
5-Acetyl-1,3-dimethylbarbituric acid has numerous applications in scientific research, including:
Mecanismo De Acción
Target of Action
It’s known that barbiturates generally act on the central nervous system, specifically the gaba receptors .
Mode of Action
The enhancement of GABA action results in sedation, hypnosis, and eventually anesthesia in higher doses .
Biochemical Pathways
Barbiturates are known to affect the gabaergic pathway, leading to an increase in inhibitory neurotransmission .
Pharmacokinetics
Barbiturates are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The general effects of barbiturates include sedation, hypnosis, and anesthesia, depending on the dose .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the action and stability of chemical compounds .
Análisis Bioquímico
Biochemical Properties
5-Acetyl-1,3-dimethylbarbituric acid plays a significant role in biochemical reactions, particularly in the selective protection and deprotection of primary amino groups. This compound interacts with various enzymes and proteins, facilitating the modification of biomolecules. For instance, it has been used in the protection of primary amino groups in organic synthesis, where it forms stable complexes with amino acids and peptides . The nature of these interactions involves the formation of covalent bonds, which can be reversed under specific conditions, allowing for the controlled release of the protected amino groups.
Cellular Effects
The effects of 5-Acetyl-1,3-dimethylbarbituric acid on cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it can affect the activity of kinases and other enzymes involved in signal transduction, leading to changes in cellular responses . Additionally, 5-Acetyl-1,3-dimethylbarbituric acid has been reported to exhibit antimicrobial activity, suggesting its potential use in combating bacterial infections .
Molecular Mechanism
At the molecular level, 5-Acetyl-1,3-dimethylbarbituric acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Acetyl-1,3-dimethylbarbituric acid in laboratory settings are crucial for its effective use in research. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that 5-Acetyl-1,3-dimethylbarbituric acid can have sustained effects on cellular function, with some changes in cell behavior observed even after prolonged exposure .
Dosage Effects in Animal Models
The effects of 5-Acetyl-1,3-dimethylbarbituric acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes, such as liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
5-Acetyl-1,3-dimethylbarbituric acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The metabolic flux of 5-Acetyl-1,3-dimethylbarbituric acid can influence the levels of other metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Acetyl-1,3-dimethylbarbituric acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it is then distributed to various cellular compartments . The localization and accumulation of 5-Acetyl-1,3-dimethylbarbituric acid can affect its activity and function, with higher concentrations observed in certain tissues .
Subcellular Localization
5-Acetyl-1,3-dimethylbarbituric acid exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may accumulate in the nucleus, where it can interact with nuclear proteins and influence gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Acetyl-1,3-dimethylbarbituric acid can be synthesized through various methods. One common approach involves the reaction of 1,3-dimethylurea, malonic acid, and acetic anhydride in the presence of acetic acid . Another method includes the use of 3-formylchromones and 5-acetyl-1,3-dimethylbarbituric acid as starting materials under conventional heating or microwave irradiation techniques .
Industrial Production Methods: Industrial production of 5-acetyl-1,3-dimethylbarbituric acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5-Acetyl-1,3-dimethylbarbituric acid undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aromatic aldehydes to form substituted barbituric acid derivatives.
Cycloaddition Reactions: It can form triazole-based carbaldehyde intermediates through cycloaddition reactions.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aromatic aldehydes and catalysts such as piperidine or ammonium acetate under reflux conditions.
Cycloaddition Reactions: Involve reagents like trimethylsilylazide and hydroxyalkyl-containing compounds under mild conditions.
Major Products:
Condensation Reactions: Yield substituted barbituric acid derivatives with potential biological activities.
Cycloaddition Reactions: Produce triazole-based carbaldehyde intermediates.
Comparación Con Compuestos Similares
1,3-Dimethylbarbituric Acid: A closely related compound with similar structural features but lacking the acetyl group at the 5-position.
5-Formyl-1,3-dimethylbarbituric Acid: Another derivative with a formyl group at the 5-position instead of an acetyl group.
Uniqueness: 5-Acetyl-1,3-dimethylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group at the 5-position enhances its reactivity in condensation and cycloaddition reactions, making it a valuable intermediate in the synthesis of complex heterocyclic compounds .
Propiedades
IUPAC Name |
5-acetyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4(11)5-6(12)9(2)8(14)10(3)7(5)13/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMWKCXXKFMEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)N(C(=O)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298117 | |
| Record name | 5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58713-03-4 | |
| Record name | 58713-03-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetyl-1,3-dimethylbarbituric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














